molecular formula C10H14Cl2N4 B2544203 1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride CAS No. 2228650-07-3

1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride

Cat. No. B2544203
CAS RN: 2228650-07-3
M. Wt: 261.15
InChI Key: KMEIRWLSFAJPQW-UHFFFAOYSA-N
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Description

“1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole is an important synthon in the development of new drugs . The synthesis of imidazole-containing compounds has been reported in various studies . For instance, Yadav et al. synthesized 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl) thio)-N-(substituted phenyl) acetamide and evaluated it for anti-tubercular activity .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . More specific physical and chemical properties of “1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride” would require further experimental analysis.

Scientific Research Applications

Antitubercular Activity

The synthesis and evaluation of imidazole-containing compounds have led to the discovery of potential antitubercular agents. Researchers have synthesized derivatives of 1-(1H-1,3-benzodiazol-2-yl)azetidin-3-amine dihydrochloride and assessed their activity against Mycobacterium tuberculosis strains. Notably, compounds such as 80a, 80b, 81a, 82a, and 83a exhibited potent antitubercular effects compared to other analogs .

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary depending on the specific compound and its intended use. For example, some imidazole derivatives show considerable cytotoxicity, suggesting that they may be effective in inhibiting cell growth .

Future Directions

The future directions for research on “1-(1H-Benzo[d]imidazol-2-yl)azetidin-3-amine dihydrochloride” and similar compounds could include further exploration of their therapeutic potential, investigation of their mechanisms of action, and development of methods for their synthesis .

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)azetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-7-5-14(6-7)10-12-8-3-1-2-4-9(8)13-10;;/h1-4,7H,5-6,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEIRWLSFAJPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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